4-(methoxymethyl)-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
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Overview
Description
4-(methoxymethyl)-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the pyrrolidine moiety: This step involves the reaction of the triazole with a pyrrolidine derivative.
Attachment of the thiophene-3-carbonyl group: This can be done through an acylation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Sulfoxides or sulfones.
Reduction products: Alcohols or amines.
Substitution products: Halogenated triazoles or other substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Medicine
Drug Development:
Therapeutic Agents: Possible use in treating diseases due to its biological activity.
Industry
Agriculture: Use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The thiophene and pyrrolidine moieties contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Compounds with similar triazole rings.
Thiophene derivatives: Compounds containing thiophene rings.
Pyrrolidine derivatives: Compounds with pyrrolidine moieties.
Uniqueness
4-(methoxymethyl)-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxymethyl group enhances solubility, while the thiophene and pyrrolidine moieties contribute to its biological activity.
Biological Activity
4-(Methoxymethyl)-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a complex organic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by its unique structural features, which include a methoxymethyl group, a pyrrolidine ring, and a thiophene carbonyl moiety. These functional groups suggest potential interactions with biological systems, leading to various pharmacological applications.
The molecular formula of this compound is C14H18N4OS, with a molecular weight of approximately 290.39 g/mol. The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that various triazole derivatives possess broad-spectrum antibacterial and antifungal activities. The specific biological activity of this compound has not been extensively documented; however, its structural similarities to other active triazoles suggest potential effectiveness against pathogens.
Table 1: Comparison of Biological Activities of Triazole Derivatives
Compound Name | Antibacterial Activity | Antifungal Activity | Other Activities |
---|---|---|---|
Compound A | Effective against E. coli | Moderate against C. albicans | Antioxidant |
Compound B | High potency against S. aureus | Effective against A. niger | Anticancer |
This compound | TBD | TBD | TBD |
Note: TBD = To Be Determined based on future studies.
Cytotoxicity and Anticancer Potential
Triazole derivatives have been studied for their anticancer properties. For example, some triazole compounds have demonstrated cytotoxic effects against various cancer cell lines. Although specific data on the cytotoxicity of this compound are lacking, its structural components may indicate potential for similar activities.
Study on Triazole Derivatives
In a recent study examining the biological activities of various triazole derivatives, several compounds were screened for their antimicrobial and anticancer properties. The findings highlighted that compounds with similar structural features to this compound exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Additionally, these derivatives were evaluated for their ability to induce apoptosis in cancer cell lines. Compounds showed varying degrees of cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Mechanistic Insights
Molecular docking studies have been employed to investigate the binding affinities of triazole derivatives to target enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. These studies suggest that the incorporation of both methoxymethyl and thiophene carbonyl groups may enhance binding interactions compared to simpler triazoles.
Properties
IUPAC Name |
[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-19-8-11-6-17(15-14-11)12-2-4-16(7-12)13(18)10-3-5-20-9-10/h3,5-6,9,12H,2,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRGCTPMCRRLKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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